

# Navigating the Landscape of Biopharmaceutical Replication: A Guide to DB1113 Studies

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and professionals in the fast-paced world of drug development, the independent replication of foundational studies is a cornerstone of scientific validation. This guide focuses on the available data and methodologies related to the compound **DB1113**, offering a comparative overview to inform further research and development.

Initial searches for independent replication studies of a compound designated "**DB1113**" did not yield specific results. However, extensive information is available for BNT113, a therapeutic agent in clinical development, and BD111, another investigational drug. This guide will proceed by presenting the publicly available information on these two compounds, which may be relevant to the user's interest.

## Comparative Analysis of BNT113 and BD111 Clinical Trials

To provide a clear overview, the following table summarizes the key aspects of the ongoing clinical trials for BNT113 and BD111.



| Feature            | BNT113                                                                                                              | BD111                                                                                   |
|--------------------|---------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|
| Trial Identifier   | NCT04534205, EudraCT:<br>2020-001400-41                                                                             | Not specified in search results                                                         |
| Trial Phase        | Phase II/III[1][2][3][4]                                                                                            | Phase I                                                                                 |
| Therapeutic Area   | Oncology: Head and Neck Squamous Cell Carcinoma (HNSCC)[2][3]                                                       | Ophthalmology: Herpes<br>Simplex Virus-1 Stromal<br>Keratitis (HSK)                     |
| Intervention       | BNT113 in combination with pembrolizumab vs. pembrolizumab monotherapy[2][3]                                        | Four ascending doses of BD111 via corneal intrastromal administration                   |
| Patient Population | Adults (18 years and older) with unresectable recurrent or metastatic HPV16+ HNSCC expressing PD-L1 (CPS ≥1)[2] [3] | Adults (18 to 70 years old) with recurrent HSK and positive HSV-1 nucleic acid test     |
| Primary Objectives | To generate pivotal efficacy and safety data[2]                                                                     | To evaluate the safety,<br>tolerability, PK/PD profiles, and<br>preliminary efficacy[5] |
| Sponsor            | BioNTech SE[4]                                                                                                      | Shanghai BDgene Co., Ltd.                                                               |

### **Experimental Protocols and Methodologies**

A critical aspect of evaluating and potentially replicating scientific studies is a thorough understanding of the experimental design.

### BNT113-01 Trial (NCT04534205) Protocol Overview

This is an open-label, controlled, multi-site, interventional, 2-arm, Phase II/III trial.[1][2][3][4]

 Part A (Safety Run-In): A non-randomized phase to confirm the safety and tolerability of BNT113 in combination with pembrolizumab.[1][2][3]



- Part B (Randomized): This phase is designed to generate pivotal efficacy and safety data by comparing BNT113 in combination with pembrolizumab against pembrolizumab monotherapy.[1][2]
- Patient Screening: An optional pre-screening phase allows for central testing of tumor samples for HPV16 DNA and PD-L1 expression.[2][3]
- Inclusion Criteria: Key inclusion criteria include histologically confirmed recurrent or metastatic HPV16+ HNSCC, PD-L1 expression (CPS ≥1), and no prior systemic anticancer therapy in the recurrent or metastatic setting.[1][2]
- Exclusion Criteria: Patients receiving chronic systemic immunosuppressive treatment, including corticosteroids (prednisone >10 mg daily or equivalent), within 7 days prior to the first dose of trial treatment are excluded.[2]

#### **BD111 Phase I Trial Protocol Overview**

This is a multicenter, open-label, dose-escalation Phase I trial.[5]

- Study Design: The trial employs a "3+3" dose-escalation design to explore four ascending doses of BD111.[5]
- Administration: The investigational drug is administered via corneal intrastromal injection.[5]
- Inclusion Criteria: Participants must be aged 18 to 70 years with a clinical diagnosis of recurrent herpes simplex virus type I stromal keratitis and a positive HSV-1 nucleic acid test. [5]
- Exclusion Criteria: Patients with active ocular infections caused by other pathogens, a history
  of corneal trauma, or systemic immune diseases are excluded.[5]

### Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental processes is essential for a comprehensive understanding.



# BNT113 and Pembrolizumab Combination Therapy Logic

The clinical trial for BNT113 investigates its use in combination with pembrolizumab. This approach is based on the hypothesis that combining a therapeutic vaccine (BNT113) with an immune checkpoint inhibitor (pembrolizumab) can elicit a more robust anti-tumor immune response.





© 2025 BenchChem. All rights reserved.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. A Clinical Trial Investigating the Safety, Tolerability, and Therapeutic Effects of BNT113 in Combination With Pembrolizumab Versus Pembrolizumab Alone for Patients With a Form of Head and Neck Cancer Positive for Human Papilloma Virus 16 and Expressing the Protein PD-L1, Trial ID BNT113-01 | BioNTech | [clinicaltrials.biontech.com]



- 2. A Clinical Trial Investigating the Safety, Tolerability, and Therapeutic Effects of BNT113 in Combination With Pembrolizumab Versus Pembrolizumab Alone for Patients With a Form of Head and Neck Cancer Positive for Human Papilloma Virus 16 and Expressing the Protein PD-L1 | Clinical Research Trial Listing [centerwatch.com]
- 3. An Open Label Phase II Randomized Trial of BNT113 in Combination With Pembrolizumab Versus Pembrolizumab Monotherapy as a First Line Therapy in Patients With Unresectable Recurrent, or Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC) Which is Positive for Human Papilloma Virus 16 (HPV16+) and Expresses PD-L1 (AHEAD-MERIT) | Clinical Trials at Yale [medicine.yale.edu]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A Study of the Safety, Tolerability and Prelinminary Efficacy of BD111 in Herpes Simplex Virus Type I Stromal Keratitis | Clinical Research Trial Listing [centerwatch.com]
- To cite this document: BenchChem. [Navigating the Landscape of Biopharmaceutical Replication: A Guide to DB1113 Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607747#independent-replication-of-db1113-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com